Cas no 51501-58-7 (9H-Carbazole, 3-bromo-6-chloro-)

Technical Introduction: 9H-Carbazole, 3-bromo-6-chloro- 3-Bromo-6-chloro-9H-carbazole is a halogenated carbazole derivative with a molecular formula of C₁₂H₇BrClN. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and optoelectronic materials. The presence of both bromo and chloro substituents at the 3- and 6-positions enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid carbazole core contributes to stability and planarity, making it useful in the design of conjugated systems for organic semiconductors. High purity grades are available to ensure consistent performance in research and industrial applications.
9H-Carbazole, 3-bromo-6-chloro- structure
51501-58-7 structure
Product Name:9H-Carbazole, 3-bromo-6-chloro-
CAS No:51501-58-7
MF:C12H7BrClN
MW:280.547681093216
CID:4014441
PubChem ID:10707924
Update Time:2025-11-02

9H-Carbazole, 3-bromo-6-chloro- Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole, 3-bromo-6-chloro-
    • 3-Bromo-6-chloro carbazole
    • SCHEMBL15599700
    • 3-Bromo-6-chloro-9H-carbazole
    • 51501-58-7
    • F84096
    • Inchi: 1S/C12H7BrClN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
    • InChI Key: JRTFGDMVQLLYRC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C1C=C(C=CC=1N2)Cl

Computed Properties

  • Exact Mass: 278.94504g/mol
  • Monoisotopic Mass: 278.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 15.8Ų

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9H-Carbazole, 3-bromo-6-chloro- Related Literature

Additional information on 9H-Carbazole, 3-bromo-6-chloro-

In-Depth Analysis of 9H-Carbazole, 3-bromo-6-chloro- (CAS No. 51501-58-7): Properties, Applications, and Market Insights

The chemical compound 9H-Carbazole, 3-bromo-6-chloro- (CAS No. 51501-58-7) is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. This specialized molecule has garnered significant attention in recent years due to its unique structural properties and versatile applications in materials science, pharmaceuticals, and organic electronics. With the increasing demand for high-performance organic materials and specialty chemicals, understanding this compound's characteristics and potential uses becomes crucial for researchers and industry professionals alike.

From a molecular perspective, 3-bromo-6-chloro-9H-carbazole features a planar carbazole core with bromine and chlorine substituents at specific positions. This strategic halogenation pattern enhances the compound's electronic properties while maintaining the inherent stability of the carbazole framework. The presence of these halogens makes it particularly valuable for cross-coupling reactions, a fact that has made it popular in synthetic chemistry circles. Recent studies highlight its growing importance in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, aligning with current industry trends toward more sustainable and efficient display technologies.

The synthesis of 9H-Carbazole, 3-bromo-6-chloro- typically involves halogenation reactions of the parent carbazole structure. Modern synthetic approaches emphasize green chemistry principles, reflecting the chemical industry's shift toward more environmentally friendly processes. Analytical characterization of this compound commonly employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC), ensuring high purity levels required for advanced applications.

In the pharmaceutical sector, derivatives of 3-bromo-6-chloro-9H-carbazole have shown promising biological activities. While the compound itself isn't typically used as an active pharmaceutical ingredient (API), it serves as a valuable building block for more complex medicinal compounds. Researchers are particularly interested in its potential for creating novel kinase inhibitors and anticancer agents, topics that consistently rank high in scientific literature searches and patent filings.

The materials science applications of CAS 51501-58-7 are perhaps the most exciting aspect of current research. Its electronic properties make it an excellent candidate for use in organic semiconductors, particularly in the development of next-generation flexible electronics. The compound's ability to facilitate charge transport while maintaining thermal stability addresses two key challenges in organic electronics—a fact that explains its growing mention in academic papers and industry white papers.

Market analysis indicates steady growth in demand for halogenated carbazole derivatives, with 3-bromo-6-chloro-9H-carbazole occupying a niche but important position. The compound's price and availability fluctuate based on raw material costs and production capacity, with current market trends showing increased interest from Asian manufacturers. Quality specifications typically require purity levels above 98%, with some specialized applications demanding even higher grades.

From a safety perspective, proper handling of 9H-Carbazole, 3-bromo-6-chloro- requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment (PPE) should be used when working with this compound, including gloves and safety glasses. Storage recommendations generally suggest keeping the material in a cool, dry place away from strong oxidizers—information frequently sought by laboratory technicians and procurement specialists.

The future outlook for CAS No. 51501-58-7 appears promising, particularly as research continues into advanced organic materials and pharmaceutical intermediates. With the ongoing miniaturization of electronic devices and the push for more sustainable chemical processes, this compound's unique properties position it well for increased utilization. Current patent activity suggests growing intellectual property interest, particularly in applications related to energy storage and organic photovoltaics.

For researchers considering working with 3-bromo-6-chloro-9H-carbazole, several key suppliers offer the compound in various quantities and purity grades. Recent quality control advancements have improved batch-to-batch consistency, addressing a common concern among synthetic chemists. Analytical certificates typically accompany commercial samples, providing detailed information about impurities and isomeric content—data points that frequently appear in technical queries about this material.

In conclusion, 9H-Carbazole, 3-bromo-6-chloro- represents an important specialty chemical with diverse applications across multiple high-tech industries. Its combination of synthetic utility, electronic properties, and derivatization potential ensures its continued relevance in chemical research and industrial applications. As material science and pharmaceutical research advance, this compound will likely play an increasingly important role in developing innovative technologies and therapeutic agents.

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